molecular formula C13H9FO B3158017 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 854778-58-8

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3158017
CAS No.: 854778-58-8
M. Wt: 200.21 g/mol
InChI Key: ISRIFMSPRCRFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 4-position of the biphenyl structure and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of advanced catalytic systems, precise temperature control, and continuous monitoring of the reaction progress to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Fluoro-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Fluoro-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and reactivity.

    4-Fluoro-[1,1’-biphenyl]-3-methanol:

Uniqueness

4-Fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIFMSPRCRFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 6
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.